molecular formula C16H19ClFNO B1392513 [1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride CAS No. 1243058-25-4

[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride

Cat. No. B1392513
M. Wt: 295.78 g/mol
InChI Key: UFTQYWXRYWJXCZ-UHFFFAOYSA-N
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Description

“[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1185294-42-1 . It has a molecular weight of 295.78 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18FNO.ClH/c1-19-16-8-4-13 (5-9-16)10-11-18-12-14-2-6-15 (17)7-3-14;/h2-9,18H,10-12H2,1H3;1H . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Zhang Fuli (2012) details the synthesis of a key intermediate of aprepitant from 4-methoxybenzaldehyde, which includes a process involving reductive amination and annulation, demonstrating the compound's role in the synthesis of pharmaceutical agents (Zhang, 2012).
  • Application in Asymmetric Synthesis :

    • Sashikanth et al. (2013) reported on the asymmetric synthesis of clopidogrel hydrogen sulfate, using [(1 S )-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary. This showcases its use in creating specific stereoisomers of therapeutic agents (Sashikanth et al., 2013).
  • New Psychoactive Substance Analysis :

    • Caspar et al. (2017) focused on the analysis of 4-EA-NBOMe, a new psychoactive substance, identifying its metabolites using LC-high resolution-MS/MS. This demonstrates the compound's relevance in forensic toxicology and drug analysis (Caspar et al., 2017).
  • Study of Derivatives for Anti-Inflammatory Activity :

    • A 2019 study by Yue Sun et al. examined fluorine-substituted derivatives of the compound for their anti-inflammatory activity. This indicates its potential in developing new anti-inflammatory medications (Sun et al., 2019).
  • Investigation into Antibacterial Activity :

    • Research by Arutyunyan et al. (2017) involved synthesizing derivatives of the compound and testing their antibacterial activity, suggesting its application in creating new antibacterial agents (Arutyunyan et al., 2017).
  • Involvement in Polymer Chemistry :

    • Kurata et al. (2007) discussed the preparation of a polyphenylenevinylene with a triarylamine pendant group, indicating the compound's use in advanced materials science (Kurata et al., 2007).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS would provide detailed information about the compound’s hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO.ClH/c1-19-16-8-4-13(5-9-16)11-15(18)10-12-2-6-14(17)7-3-12;/h2-9,15H,10-11,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTQYWXRYWJXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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